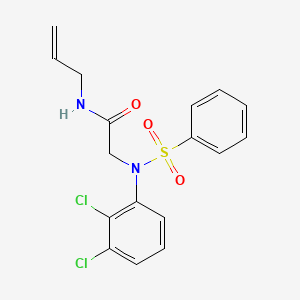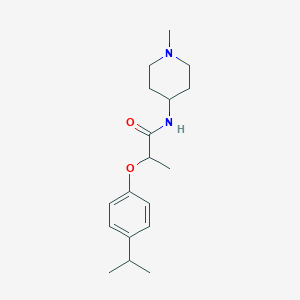![molecular formula C18H17ClN2O3S B5228350 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as CBT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBT-1 belongs to the class of acrylamide derivatives and is known for its ability to modulate the activity of certain ion channels in the nervous system.
Mécanisme D'action
CBT-1 binds to a specific site on the Nav channel, known as the receptor site 2, and stabilizes the channel in a closed state. This prevents the influx of sodium ions and reduces the excitability of neurons. CBT-1 has been shown to be selective for Nav channels, with little or no effect on other ion channels such as calcium or potassium channels.
Biochemical and Physiological Effects:
CBT-1 has been shown to have significant effects on neuronal excitability and synaptic transmission in animal models. It can reduce the frequency and amplitude of action potentials in neurons, as well as decrease the release of neurotransmitters such as glutamate. CBT-1 has also been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
CBT-1 has several advantages for lab experiments, including its selectivity for Nav channels and its ability to modulate neuronal excitability. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on CBT-1. One area of interest is the development of more selective and potent Nav channel modulators based on the structure of CBT-1. Another area of research is the investigation of the potential therapeutic applications of CBT-1 in other neurological disorders such as migraine, stroke, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of CBT-1 in human clinical trials.
Méthodes De Synthèse
The synthesis of CBT-1 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl thiol. The thiol is then reacted with 3-nitrophenyl acrylate in the presence of a base to form the final product, CBT-1. The purity and yield of CBT-1 can be improved by using chromatographic techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
CBT-1 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. It is known to selectively modulate the activity of certain ion channels in the nervous system, particularly the voltage-gated sodium channels (Nav). These channels play a crucial role in the generation and propagation of action potentials in neurons. By modulating the activity of Nav channels, CBT-1 can potentially reduce neuronal excitability and alleviate symptoms associated with neurological disorders.
Propriétés
IUPAC Name |
(E)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-7-4-15(5-8-16)13-25-11-10-20-18(22)9-6-14-2-1-3-17(12-14)21(23)24/h1-9,12H,10-11,13H2,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFFQBGSIOHVKV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)

![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)

![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)